molecular formula C6H12N2O4S2 B1588554 meso-Cystine CAS No. 6020-39-9

meso-Cystine

Cat. No.: B1588554
CAS No.: 6020-39-9
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-ZXZARUISSA-N
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Description

meso-Cystine is a naturally occurring amino acid derivative formed by the oxidation of two cysteine molecules. It contains a disulfide bond, which plays a crucial role in the stabilization of protein structures. This compound is found in various biological systems and is essential for maintaining the structural integrity of proteins and enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: meso-Cystine can be synthesized through the oxidation of cysteine using various oxidizing agents such as hydrogen peroxide, performic acid, or iodine. The reaction typically involves dissolving cysteine in an aqueous solution, followed by the addition of the oxidizing agent under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce cysteine, which is then oxidized to form this compound. The fermentation broth is subsequently purified to isolate the desired compound.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form cysteic acid.

    Reduction: The disulfide bond in this compound can be reduced back to cysteine using reducing agents such as dithiothreitol or β-mercaptoethanol.

    Substitution: this compound can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, performic acid, iodine.

    Reduction: Dithiothreitol, β-mercaptoethanol.

    Substitution: Various nucleophiles can be used to cleave the disulfide bond.

Major Products Formed:

    Oxidation: Cysteic acid.

    Reduction: Cysteine.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

meso-Cystine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Plays a role in protein folding and stabilization, making it essential for studying protein structure and function.

    Medicine: Investigated for its potential therapeutic applications, including antioxidant properties and its role in redox signaling.

    Industry: Used in the production of hair care products and as a food additive to improve the nutritional content of food products.

Mechanism of Action

meso-Cystine exerts its effects primarily through the formation and cleavage of disulfide bonds. These bonds are crucial for maintaining the three-dimensional structure of proteins. In redox signaling, this compound can act as an antioxidant by participating in redox reactions, thereby protecting cells from oxidative damage. The disulfide bond in this compound can be reduced to cysteine, which is involved in various metabolic pathways.

Comparison with Similar Compounds

    Cysteine: The reduced form of meso-Cystine, containing a thiol group instead of a disulfide bond.

    Cystine: The oxidized form of two cysteine molecules, similar to this compound but with different stereochemistry.

    Glutathione: A tripeptide containing cysteine, which plays a crucial role in cellular redox balance.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry and the presence of a disulfide bond, which is essential for the stabilization of protein structures. Its ability to undergo redox reactions makes it a valuable compound in various biological and chemical processes.

Properties

CAS No.

6020-39-9

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+

InChI Key

LEVWYRKDKASIDU-ZXZARUISSA-N

SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

56-89-3
6020-39-9

physical_description

DryPowde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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